[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-methyl-amine [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-methyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465606
InChI: InChI=1S/C10H21N3/c1-12(9-2-3-9)10-4-6-13(8-10)7-5-11/h9-10H,2-8,11H2,1H3
SMILES: CN(C1CC1)C2CCN(C2)CCN
Molecular Formula: C10H21N3
Molecular Weight: 183.29 g/mol

[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-methyl-amine

CAS No.:

Cat. No.: VC13465606

Molecular Formula: C10H21N3

Molecular Weight: 183.29 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-methyl-amine -

Specification

Molecular Formula C10H21N3
Molecular Weight 183.29 g/mol
IUPAC Name 1-(2-aminoethyl)-N-cyclopropyl-N-methylpyrrolidin-3-amine
Standard InChI InChI=1S/C10H21N3/c1-12(9-2-3-9)10-4-6-13(8-10)7-5-11/h9-10H,2-8,11H2,1H3
Standard InChI Key FQHUDAMSPCCRRJ-UHFFFAOYSA-N
SMILES CN(C1CC1)C2CCN(C2)CCN
Canonical SMILES CN(C1CC1)C2CCN(C2)CCN

Introduction

Structural Features and Stereochemical Considerations

Molecular Architecture

The compound’s structure consists of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a cyclopropylmethylamine group. An aminoethyl side chain (-CH₂CH₂NH₂) is attached to the nitrogen atom of the pyrrolidine ring. This configuration introduces two chiral centers: one at the 3-position of the pyrrolidine ring and another at the cyclopropane-carbon adjacent to the methylamine group. The stereochemistry significantly influences its physicochemical properties and biological interactions, as evidenced by the distinct activities of its (R)- and (S)-enantiomers .

Key Structural Data

PropertyValue/DescriptionSource
Molecular FormulaC₁₀H₂₁N₃
Molecular Weight183.29 g/mol
IUPAC Name1-(2-aminoethyl)-N-cyclopropyl-N-methylpyrrolidin-3-amine
Chiral Centers2 (C3 of pyrrolidine, C1 of cyclopropane)
Canonical SMILESCN(C1CC1)C2CCN(C2)CCN

Synthesis Methods and Optimization

Multi-Step Synthetic Pathways

The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-methyl-amine typically involves multi-step reactions to construct the pyrrolidine core and introduce the cyclopropylmethylamine moiety. A common approach includes:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives or reductive amination of 1,4-diketones .

  • Cyclopropane Introduction: Copper-catalyzed cyclopropanation of allylamine intermediates or alkylation with cyclopropylmethyl halides .

  • Aminoethyl Side Chain Attachment: Nucleophilic substitution or reductive amination using 2-bromoethylamine or its equivalents.

Challenges in Stereoselectivity

Achieving high enantiomeric purity is critical due to the compound’s chiral centers. Asymmetric synthesis techniques, such as the use of chiral auxiliaries or enzymatic resolution, have been employed to isolate the (R)- and (S)-enantiomers . For example, the (S)-enantiomer (CAS: 1354006-61-3) is synthesized via a Mannich reaction followed by catalytic hydrogenation using a chiral catalyst .

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate stability under ambient conditions but is sensitive to oxidation at the secondary amine and ring-opening reactions of the cyclopropane under acidic conditions. Its logP value of 1.04 (predicted) indicates moderate lipophilicity, facilitating membrane permeability in biological systems .

Key Physicochemical Data

PropertyValueSource
Boiling Point275.5±8.0 °C (predicted)
Density1.04±0.1 g/cm³ (predicted)
pKa (amine)9.62±0.10
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)

Applications in Medicinal Chemistry

Drug Design and Optimization

The compound’s modular structure makes it a versatile scaffold for designing:

  • Central Nervous System (CNS) Agents: Due to its ability to cross the blood-brain barrier .

  • Antimicrobial Agents: Via modification of the aminoethyl side chain .

  • Enzyme Inhibitors: Targeting lipid-metabolizing enzymes like NAPE-PLD .

Case Study: Histamine H₃ Receptor Ligands

Patent CN101472887A discloses cyclopropylamine derivatives as H₃ receptor modulators for treating cognitive disorders . The compound’s tertiary amine interacts with the receptor’s aspartate residue (Asp114), while the cyclopropane enhances binding affinity .

Future Research Directions

Unresolved Challenges

  • Stereochemical Optimization: Systematic studies comparing (R)- and (S)-enantiomers in in vivo models .

  • Metabolic Stability: Addressing rapid hepatic clearance via cytochrome P450-mediated oxidation.

  • Target Identification: High-throughput screening to elucidate off-target effects .

Proposed Strategies

  • Prodrug Development: Masking the primary amine to improve oral bioavailability.

  • Hybrid Molecules: Conjugating the pyrrolidine core with antimicrobial moieties (e.g., fluoroquinolones) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator